Cas no 69552-46-1 (Carbacyclin)
Carbacyclin Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5E)-
- (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
- CARBACYCLIN
- Carbaprostacyclin
- Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pe...
- 6,9-Methano pgi2
- 6,9-Methanoprostaglandin I2
- 6a-Carba-pgi2
- Carba pgx
- Carbacycline
- Carboprostacyclin
- NCGC00161296-03
- HY-112322
- CHEBI:190588
- cPGI
- CS-0045198
- 69552-46-1
- 9alpha-Deoxy-9alpha-methylene-pgi2
- HMS1361O15
- 6,9-Methano-pgi2
- Pentanoic acid, 5-((3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-((1E,3S)-3-hydroxy-1-octenyl)-2(1H)-pentalenylidene)-, (5E)-
- BRD-K27499107-001-05-9
- (5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
- Carbacyclin (Carbocyclic PGI2)
- HMS3402O15
- SR-05000002106
- AKOS040732707
- NCGC00161296-02
- (5E)-6a-Carba-prostaglandin I2
- Spectrum5_001983
- NCGC00161296-04
- SR-05000002106-2
- U-55185
- BRD-K27499107-001-02-6
- IDI1_034043
- BML1-G09
- CHEMBL435828
- HMS1791O15
- 6,9.alpha.-Methylene-11.alpha.,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid
- NCGC00161296-01
- XZFRIPGNUQRGPI-WBQKLGIQSA-N
- Pentanoic acid, 5-(hexahydro-5-hydroxy-4-(3-hydroxy-1-octenyl)-2(1H)-pentalenylidene)-, (3aS-(2E,3aalpha,4alpha(1E,3R*),5beta,6aalpha))-
- Carbacyclin, >=90% (HPLC)
- SCHEMBL1479163
- DTXSID801346736
- BSPBio_001573
- HMS1989O15
- BRD-K27499107-001-03-4
- carba-prostacyclin
- DB-223189
- 6,9alpha-Methylene-11alpha,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid
- Carbacyclin
-
- Inchi: 1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1
- InChI Key: XZFRIPGNUQRGPI-WBQKLGIQSA-N
- SMILES: O[C@@H]1C[C@@H]2C/C(=C\CCCC(=O)O)/C[C@@H]2[C@H]1/C=C/[C@H](CCCCC)O
Computed Properties
- Exact Mass: 350.24600
- Monoisotopic Mass: 350.246
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 77.8A^2
Experimental Properties
- Color/Form: Solids
- Density: 1.177
- Melting Point: 65-67℃
- Boiling Point: 514.8 °C at 760 mmHg
- Flash Point: 279.2 °C
- Refractive Index: 1.61
- Solubility: Soluble at 20mg/ml in ethanol.
- PSA: 77.76000
- LogP: 4.07210
- Solubility: Not determined
Carbacyclin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0045198-1mg |
Carbacyclin |
69552-46-1 | >99.0% | 1mg |
$400.0 | 2022-04-26 | |
| TRC | C175745-0.5mg |
Carbacyclin |
69552-46-1 | 0.5mg |
$ 300.00 | 2022-06-06 | ||
| TRC | C175745-1mg |
Carbacyclin |
69552-46-1 | 1mg |
$ 655.00 | 2023-04-18 | ||
| TRC | C175745-5mg |
Carbacyclin |
69552-46-1 | 5mg |
$ 2911.00 | 2023-04-18 | ||
| MedChemExpress | HY-112322-1mg |
Carbacyclin |
69552-46-1 | ≥99.0% | 1mg |
¥6200 | 2024-04-17 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49216-1mg |
Carbacyclin (Carbaprostacyclin) |
69552-46-1 | 98% | 1mg |
¥4680.00 | 2023-09-08 | |
| TRC | C175745-25mg |
Carbacyclin |
69552-46-1 | 25mg |
$ 29000.00 | 2023-09-08 | ||
| TRC | C175745-.5mg |
Carbacyclin |
69552-46-1 | .5mg |
$ 362.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | Y1261278-1mg |
(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
69552-46-1 | 99% | 1mg |
$835 | 2023-09-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201250-1 mg |
Carbacyclin (Carbocyclic PGI |
69552-46-1 | >99% | 1mg |
¥2,151.00 | 2023-07-11 |
Carbacyclin Suppliers
Carbacyclin Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Carbacyclin
Exploring Carbacyclin (CAS No. 69552-46-1): A Comprehensive Guide to Its Properties and Applications
Carbacyclin (CAS No. 69552-46-1) is a synthetic analogue of prostacyclin, a naturally occurring compound known for its vasodilatory and antiplatelet properties. This prostacyclin analogue has garnered significant attention in the pharmaceutical and biomedical research communities due to its potential therapeutic applications. Researchers and industry professionals often search for terms like "Carbacyclin uses", "Carbacyclin mechanism of action", and "Carbacyclin benefits" to understand its role in modern medicine.
The chemical structure of Carbacyclin is designed to mimic the effects of prostacyclin while offering improved stability and bioavailability. This makes it a valuable tool in studying cardiovascular diseases and other conditions related to blood flow regulation. With the growing interest in cardiovascular health and antiplatelet therapies, Carbacyclin research has become a hot topic in both academic and pharmaceutical circles.
One of the most frequently asked questions about Carbacyclin is how it compares to other prostacyclin analogues. Studies suggest that Carbacyclin exhibits similar pharmacological effects but with distinct advantages in terms of metabolic stability. This characteristic makes it particularly useful for long-term studies and potential clinical applications. Searches for "Carbacyclin vs. Iloprost" or "Carbacyclin stability" reflect the comparative interest in this compound.
In addition to its cardiovascular applications, Carbacyclin has shown promise in other areas of medical research. For instance, its role in pulmonary hypertension and inflammatory conditions has been explored in preclinical studies. The rise in searches for "Carbacyclin in pulmonary hypertension" underscores the growing relevance of this compound in addressing complex medical challenges.
The synthesis and production of Carbacyclin (CAS No. 69552-46-1) involve advanced chemical processes to ensure high purity and efficacy. Pharmaceutical companies and research institutions often seek information on "Carbacyclin synthesis" and "Carbacyclin suppliers" to support their work. The compound's stability under various conditions is another area of interest, as evidenced by queries like "Carbacyclin storage conditions".
From a market perspective, the demand for Carbacyclin is driven by its potential in drug development and biomedical research. Trends indicate increasing investments in prostacyclin-based therapies, which bodes well for the future of Carbacyclin applications. Analysts often track keywords such as "Carbacyclin market growth" and "Carbacyclin industry trends" to gauge its commercial viability.
In summary, Carbacyclin (CAS No. 69552-46-1) represents a fascinating area of study with broad implications for medicine and research. Its unique properties and potential applications continue to inspire investigations into its full therapeutic potential. Whether you're a researcher, clinician, or industry professional, understanding Carbacyclin's role in modern science is essential for staying at the forefront of medical innovation.
69552-46-1 (Carbacyclin) Related Products
- 19246-13-0(Chol-5-en-24-oic acid,3,7-dihydroxy-, (3b,7a)-)
- 123283-87-4(5-Heptenoic acid,7-[3-hydroxy-2-(3-hydroxy-4-methyl-1-pentenyl)-5-methylenecyclopentyl]-, [1R-[1a(Z),2b(1E,3S*),3a]]- (9CI))
- 88270-27-3(Pentanoic acid, 5-[hexahydro-5-hydroxy-4-[3-hydroxy-4-(4-hydroxycyclohexyl)-1-buten-1-yl]-2(1H)-pentalenylidene]-)
- 71773-79-0(Pentanoic acid,5-[hexahydro-5-hydroxy-4-(3-hydroxy-1-octenyl)-2(1H)-pentalenylidene]-,monosodium salt, [3aS-[2E,3aa,4a(1E,3R*),5b,6aa]]- (9CI))
- 61263-32-9(Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-9-methylene-, (5Z,11a,13E,15S)-)
- 69609-77-4(Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5Z)- (9CI))
- 61263-35-2(Meteneprost)
- 106413-54-1(2-Pentalenepentanoicacid,1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-,(3aS,5R,6R,6aS)- (9CI))
- 100648-29-1(Prosta-5,13-dien-1-oicacid, 9,15-dihydroxy-11-methylene-, (5Z,9a,13E,15S)-)
- 122168-74-5(2-Pentalenepentanoic acid,1,3a,4,5,6,6a-hexahydro-5-hydroxy-6-(3-hydroxy-1-nonenyl)-, [3aR-[3aa,5b,6a(1E,3R*),6aa]]-(9CI))